N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-(prop-2-en-1-yl)benzenesulfonamide
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Overview
Description
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the 4-chlorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Introduction of the sulfonamide group: This can be done by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Final assembly: The final compound is assembled by coupling the oxadiazole intermediate with the sulfonamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its aromatic and heterocyclic components may contribute to the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE shares similarities with other sulfonamide and oxadiazole derivatives, such as:
Sulfonamide antibiotics: These compounds also contain the sulfonamide group and are used to treat bacterial infections.
Oxadiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClFN3O3S |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C18H15ClFN3O3S/c1-2-11-23(27(24,25)16-9-7-15(20)8-10-16)12-17-21-18(22-26-17)13-3-5-14(19)6-4-13/h2-10H,1,11-12H2 |
InChI Key |
YRXRQXWKHPQWOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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